2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of biphenyl-2-ylamine with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoindole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(biphenyl-4-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
- 2-[(biphenyl-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
- 2-[(biphenyl-2-ylamino)methyl]-1H-pyrrole-1,3(2H)-dione
Uniqueness
2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern on the isoindole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(2-phenylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-17-11-4-5-12-18(17)21(25)23(20)14-22-19-13-7-6-10-16(19)15-8-2-1-3-9-15/h1-13,22H,14H2 |
InChI Key |
KCBFDEUNENEIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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